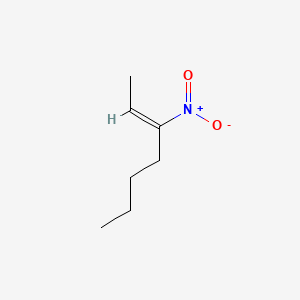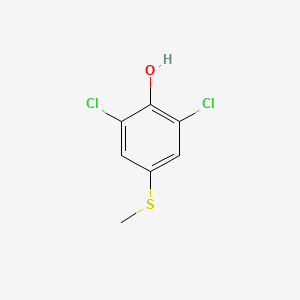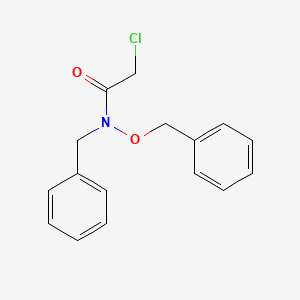
n-Heptylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a cyclopentane ring attached to a heptyl group. This compound is part of the alkane family and is characterized by its saturated carbon-hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane with heptyl halides under the presence of a strong base . This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of heptyl-substituted cyclopentadienes. This process uses metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
n-Heptylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
n-Heptylcyclopentane has various applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a component in lubricants .
Mechanism of Action
The mechanism of action of n-Heptylcyclopentane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler compound with a five-membered ring and no heptyl group.
Heptane: A straight-chain alkane with seven carbon atoms.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Uniqueness
n-Heptylcyclopentane is unique due to its combination of a cyclopentane ring and a heptyl group, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it useful in different applications .
Properties
CAS No. |
5617-42-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
heptylcyclopentane |
InChI |
InChI=1S/C12H24/c1-2-3-4-5-6-9-12-10-7-8-11-12/h12H,2-11H2,1H3 |
InChI Key |
BOFNAOHMSHEKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


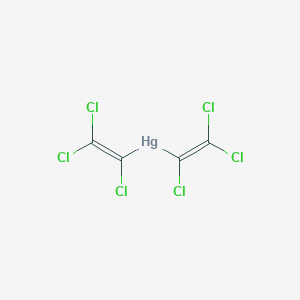

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
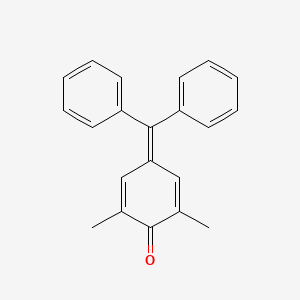
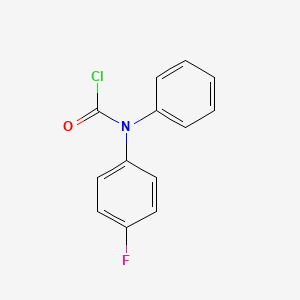

![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
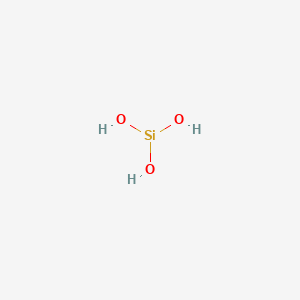

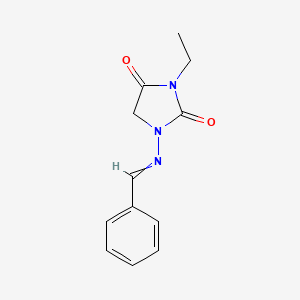
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
